molecular formula C16H22Cl2O3 B167806 2,4-D 2-Ethylhexyl ester CAS No. 1928-43-4

2,4-D 2-Ethylhexyl ester

Cat. No. B167806
CAS RN: 1928-43-4
M. Wt: 333.2 g/mol
InChI Key: QZSFJRIWRPJUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-D 2-Ethylhexyl ester is a selective herbicide used for controlling broadleaf weeds . It is available as the free acid, salts, and esters . The 2-ethylhexyl (EH) ester is hydrolyzed under alkaline conditions . It is used in many places including turf, lawns, rights-of-way, aquatic sites, forestry sites, and a variety of field, fruit, and vegetable crops .


Synthesis Analysis

The selection of the agent for immediate application is based on economic and technical decisions, since all the varieties rapidly degrade to 2,4-D acid in less than 2.9 days .


Molecular Structure Analysis

The molecular formula of 2,4-D 2-Ethylhexyl ester is C16H22Cl2O3 . The IUPAC Standard InChI is InChI=1S/C16H22Cl2O3/c1-3-5-6-12 (4-2)10-21-16 (19)11-20-15-8-7-13 (17)9-14 (15)18/h7-9,12H,3-6,10-11H2,1-2H3 .


Chemical Reactions Analysis

Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

2,4-D 2-Ethylhexyl ester is a sweet-smelling liquid . It has low volatility and is not expected to be lost by evaporation after application .

Scientific Research Applications

Agricultural Applications

2,4-Dichlorophenoxyacetic acid (2,4-D) 2-ethylhexyl ester has significant applications in agriculture. It's used in citrus fruit cultivation to reduce pre-harvest fruit abscission. The substance is sprayed on sweet orange cultivars like 'Washington navel' and 'Navelate' to significantly reduce fruit drop, with response levels depending on the concentration applied. Notably, the response to this auxin was found to be as effective as 2,4-D applied at the same concentration, without affecting the fruit's skin color or internal and external characteristics at harvest (Agustí, Juan, Martínez-Fuentes, Mesejo, Reig, & Almela, 2006).

Industrial and Manufacturing Applications

Bis(2-ethylhexyl) ester of sebacic acid is a synthetic lubricant used extensively in the aerospace, automobile, and manufacturing industries. This ester was synthesized from sebacic acid under subcritical and near-critical conditions of 2-ethylhexanol without the need for external catalysts, indicating potential economic and environmental benefits due to lower molar excess of alcohol and shorter reaction times (Narayan & Madras, 2017).

Polymer Industry

2-Ethylhexyl acrylate (2-EHA), used in the polymer industry, is synthesized via Fisher esterification. The esterification process was intensified using a reactive extraction concept with a halogen-free deep eutectic solvent (DES [Im:2PTSA]) as a dual solvent-catalyst. This method enhanced the esterification kinetics, providing a more accurate and industrially viable production process for 2-EHA (Ruizhuan Wang, Hao Qin, Jingwen Wang, Hongye Cheng, Lifang Chen, & Qi, 2020).

Environmental Remediation

2,4-D 2-ethylhexyl ester has implications in environmental remediation, especially in the degradation of di-(2-ethylhexyl) phthalate (DEHP) from aqueous solutions. UV-activated peroxymonosulfate (PMS) oxidation was used for the degradation, with various factors like PMS dose, temperature, and pH influencing the reaction. This study identified several transformation products, providing insights into the reaction mechanism and degradation pathways, crucial for treating DEHP contamination (Huang, Li, Ma, & Li, 2017).

Safety And Hazards

2,4-D generally has moderate toxicity to birds and mammals, is slightly toxic to fish and aquatic invertebrates, and is practically non-toxic to honeybees . Inhalation of material may be harmful, and contact may cause burns to skin and eyes .

Future Directions

2,4-D is currently undergoing registration review, a program that re-evaluates all pesticides on a 15-year cycle . A micro-encapsulated formulation was developed, and is now marketed to help prevent vapor loss .

properties

IUPAC Name

2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2O3/c1-3-5-6-12(4-2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSFJRIWRPJUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2O3
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034235
Record name 2,4-D 2-EHE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sweet smelling liquid., Golden yellow liquid; [HSDB] Amber to light brown liquid with phenolic odor; [MSDSonline]
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-D 2-Ethylhexyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5126
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

>300 °C (decomp)
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

171 °C (Cleveland open cup)
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.086 mg/L at 25 °C
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.148 at 20 °C
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000359 [mmHg], 47.9 mPa /3.59X10-4 mm Hg/ at 25 °C (Calculated)
Record name 2,4-D 2-Ethylhexyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5126
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,4-D 2-Ethylhexyl ester

Color/Form

Golden yellow, non viscous liquid

CAS RN

1928-43-4
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylhexyl (2,4-dichlorophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1928-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D-2-ethylhexyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-D 2-EHE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 2,4-dichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-D-etexyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4373UKV25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

<-37 °C
Record name 2,4-D 2-ETHYLHEXYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-D 2-Ethylhexyl ester
Reactant of Route 2
Reactant of Route 2
2,4-D 2-Ethylhexyl ester
Reactant of Route 3
Reactant of Route 3
2,4-D 2-Ethylhexyl ester
Reactant of Route 4
Reactant of Route 4
2,4-D 2-Ethylhexyl ester
Reactant of Route 5
Reactant of Route 5
2,4-D 2-Ethylhexyl ester
Reactant of Route 6
Reactant of Route 6
2,4-D 2-Ethylhexyl ester

Citations

For This Compound
225
Citations
RD Wilson, J Geronimo… - … and Chemistry: An …, 1997 - Wiley Online Library
2,4‐Dichlorophenoxyacetic acid (2,4‐D) was first registered in 1947 as an agricultural herbicide, and it is still the most widely used herbicide worldwide. End‐use products, however, are …
Number of citations: 71 setac.onlinelibrary.wiley.com
Z Orešković, M Damjanović, L Radivojević… - Pesticidi i …, 2005 - scindeks.ceon.rs
Highly concentrated EC formulation 2,4-D 2-ethylhexyl ester was prepared by addition mixture of nonionic and anionic emulsifiers in the technical grade material. The active ingredient …
Number of citations: 0 scindeks.ceon.rs
T Praczyk, P Kardasz, E Jakubiak, A Syguda… - Weed Science, 2012 - cambridge.org
Three herbicidal ionic liquids (HILs)—alkyldi(2-hydroxyethyl)methylammonium (2,4-dichlorophenoxy)acetate, dialkyldimethylammonium (2,4-dichlorophenoxy)acetate, and …
Number of citations: 101 www.cambridge.org
LV Esters - 2006 - new.apvma.gov.au
This Preliminary Review Findings (Environment) Part 1, Esters report ONLY considers 2, 4-D ethylhexyl, ethyl and butyl esters and products containing these 2, 4-D esters. The …
Number of citations: 4 new.apvma.gov.au
JM Charles, HC Cunny, RD Wilson… - Toxicological …, 1996 - academic.oup.com
Forms of 2,4-dichlorophenoxyacetic acid (collectively known as 2,4-D) are herbicides used to control a wide variety of broadleaf and woody plants. Subchronic toxicity studies in rats …
Number of citations: 92 academic.oup.com
K Marcinkowska, T Praczyk, M Gawlak, M Niemczak… - Crop Protection, 2017 - Elsevier
Five quaternary ammonium salts with the 2,4-dichlorophenoxyacetate [2,4-D] anion were synthesized and their physicochemical properties and efficacy against weeds was investigated…
Number of citations: 33 www.sciencedirect.com
A Qurratu, A Reehan - International Journal of Applied …, 2016 - researchgate.net
2, 4-dichlorophenoxyacetic acid (2, 4-D) and its derivatives are one of the most used herbicides in the world. They have been used since 1940s and their popularity seems to be …
Number of citations: 35 www.researchgate.net
K Müller, C Duwig - Soil Science, 2007 - journals.lww.com
Field applications of the herbicide 2, 4-dichlorophenoxyacetic acid (2, 4-D) are commonly formulated as esters, amine salts, or alkali, but studies on the environmental impact focus on …
Number of citations: 15 journals.lww.com
DH Garabrant, MA Philbert - Critical reviews in toxicology, 2002 - Taylor & Francis
The scientific evidence in humans and animals relevant to cancer risks, neurologic disease, reproductive risks, and immunotoxicity of 2,4-D was reviewed. Despite several thorough in …
Number of citations: 273 www.tandfonline.com
JM Charles, DW Dalgard, HC Cunny… - Toxicological …, 1996 - academic.oup.com
Forms of 2,4-dichlorophenoxyacetic acid (2,4-D) are herbicides used in the control of a wide variety of broadleaf and woody plants. Subchronic toxicity studies in dogs were conducted …
Number of citations: 50 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.